5-Aminopyrazine-2-boronic acid
Description
Significance of Pyrazine (B50134) and Boronic Acid Moieties in Organic Synthesis and Beyond
Pyrazine as a Privileged N-Heterocycle in Chemical Scaffolds
Pyrazine, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone of heterocyclic chemistry. britannica.comresearchgate.net This structural motif is prevalent in a vast array of biologically active compounds and functional materials. tandfonline.comresearchgate.net The presence of the nitrogen atoms renders the pyrazine ring electron-deficient, influencing its reactivity and providing sites for hydrogen bonding, which is crucial for molecular recognition in biological systems. researchgate.netmdpi.com
Pyrazines are considered "privileged structures" in medicinal chemistry because their core scaffold is found in numerous pharmaceuticals and natural products with diverse therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netmdpi.comconnectjournals.com Furthermore, the pyrazine ring can act as a versatile ligand in coordination chemistry and a key component in the synthesis of dyes and other industrially significant materials. britannica.comopenmedicinalchemistryjournal.com
Boronic Acids as Versatile Organoboron Reagents in Modern Organic Chemistry
Boronic acids, characterized by the R-B(OH)₂ functional group, are a class of organoboron compounds that have revolutionized organic synthesis. wikipedia.orgboronmolecular.com Their utility stems from their ability to act as Lewis acids and to form reversible covalent complexes with diols, amino acids, and other nucleophilic species. wikipedia.orglabinsights.nlinterchim.com This property is fundamental to their application in molecular recognition and the development of sensors. boronmolecular.comlabinsights.nl
Perhaps the most celebrated application of boronic acids is their role as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. labinsights.nlinterchim.compharmiweb.com This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between a variety of organic substrates, providing a powerful tool for the synthesis of complex molecules, including pharmaceuticals and advanced materials. boronmolecular.comenamine.net Boronic acids are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making them highly attractive reagents in "green" chemistry. boronmolecular.comnih.gov
Overview of 5-Aminopyrazine-2-boronic Acid as a Key Building Block and Functional Unit in Advanced Synthesis
This compound integrates the key features of both the pyrazine and boronic acid moieties into a single, highly functionalized molecule. This bifunctional nature allows it to serve as a versatile building block in the synthesis of more complex and high-value compounds. nih.gov The amino group provides a nucleophilic center and a site for further derivatization, while the boronic acid group enables participation in a variety of cross-coupling reactions.
The pinacol (B44631) ester of this compound, for instance, is utilized as a reagent in the synthesis of amino-pyrido-indol-carboxamides, which are of interest in medicinal chemistry. cymitquimica.com The strategic placement of the amino and boronic acid groups on the pyrazine ring allows for precise control over the regiochemistry of subsequent transformations, making it an invaluable tool for constructing targeted molecular architectures.
Scope and Delimitations of the Academic Research Outline for this compound
This article focuses exclusively on the chemical properties and synthetic utility of this compound and its constituent moieties. The discussion is centered on the fundamental principles of its reactivity and its application as a building block in organic synthesis.
Content Inclusions:
Data tables: Key properties and reaction types are presented in tabular format for clarity.
Detailed research findings: The information presented is based on established chemical principles and documented applications.
Content Exclusions (Strict):
Dosage/administration information: No information regarding the pharmacological use of any compound is provided.
Safety/adverse effect profiles: This article does not discuss the safety, toxicity, or adverse effects of the chemical compounds mentioned.
The following table provides a summary of the key functionalities discussed:
| Moiety | Key Features | Primary Applications in Synthesis |
| Pyrazine | Electron-deficient aromatic ring, hydrogen bond acceptor | Privileged scaffold in medicinal chemistry, ligand in coordination chemistry |
| Boronic Acid | Lewis acidity, reversible covalent complex formation | Suzuki-Miyaura cross-coupling, molecular recognition, sensors |
| This compound | Combines features of pyrazine and boronic acid, bifunctional | Building block for complex molecules, synthesis of substituted heterocycles |
Properties
IUPAC Name |
(5-aminopyrazin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BN3O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2,9-10H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVRPLJGDSAHRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=N1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590555 | |
| Record name | (5-Aminopyrazin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1084953-45-6 | |
| Record name | (5-Aminopyrazin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Aminopyrazine 2 Boronic Acid and Its Derivatives
Direct Borylation Approaches to Aminopyrazine Scaffolds
Direct borylation methods offer a straightforward route to aminopyrazine boronic acids and their esters. Among these, the Miyaura borylation has been a prominent technique.
Palladium-Catalyzed Miyaura Borylation of Halogenated Aminopyrazines
The Miyaura borylation reaction is a powerful palladium-catalyzed cross-coupling process that installs a boryl group onto an aryl or heteroaryl halide. organic-chemistry.orgwikipedia.org This method is widely used for its mild reaction conditions and tolerance of various functional groups, making it suitable for the synthesis of complex molecules. organic-chemistry.orgalfa-chemistry.com The general reaction involves the coupling of a halogenated aminopyrazine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2), in the presence of a palladium catalyst and a base. wikipedia.orgalfa-chemistry.com
The success of the Miyaura borylation of aminopyrazines hinges on the careful optimization of reaction parameters. Key factors include the choice of palladium catalyst, ligand, base, and solvent.
Catalyst and Ligand Systems: A variety of palladium catalysts and phosphine (B1218219) ligands have been explored to enhance the efficiency of the borylation of aryl halides. Systems like PdCl2(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) are commonly employed. wikipedia.org More advanced catalyst systems, such as those utilizing bulky and electron-rich phosphine ligands like XPhos, have shown to be effective, even for challenging substrates like aryl chlorides. researchgate.netnih.gov The use of pre-formed catalysts, such as XPhos Pd G2, can also improve reaction outcomes. researchgate.net
Base Selection: The choice of base is critical to prevent side reactions, such as a competing Suzuki coupling. organic-chemistry.org Weak bases like potassium acetate (B1210297) (KOAc) are often preferred. organic-chemistry.orgalfa-chemistry.com Recent studies have shown that lipophilic bases, such as potassium 2-ethylhexanoate, can significantly improve reaction rates and allow for lower catalyst loadings and milder temperatures (e.g., 35 °C). organic-chemistry.orgnih.govresearchgate.net This is attributed to the minimization of inhibitory effects on the catalytic cycle. organic-chemistry.orgresearchgate.net
Solvent and Temperature: The reaction is typically carried out in aprotic polar solvents like dioxane or dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgnsf.gov Optimization of temperature is also crucial, with recent advancements enabling the reaction to proceed efficiently at lower temperatures, which can be beneficial for sensitive substrates. organic-chemistry.orgnih.govresearchgate.net
Below is a table summarizing typical reaction conditions for the Miyaura borylation of halogenated aminopyrazines.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)2, PdCl2(dppf) | Common and effective palladium precursors. |
| Ligand | XPhos, SPhos, dppf | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. |
| Boron Source | Bis(pinacolato)diboron (B2pin2) | Stable and readily available borylating agent. organic-chemistry.org |
| Base | KOAc, K3PO4, Potassium 2-ethylhexanoate | Weak bases prevent premature hydrolysis of the boronic ester and minimize side reactions. organic-chemistry.orgorganic-chemistry.org |
| Solvent | Dioxane, Toluene, DMSO | Aprotic solvents suitable for palladium-catalyzed cross-coupling reactions. |
| Temperature | 80-110 °C (conventional), ~35 °C (optimized) | Higher temperatures are often required, but optimized systems allow for milder conditions. organic-chemistry.orgresearchgate.net |
The Miyaura borylation has been successfully applied to a range of halogenated aminopyrazines. Both bromo- and chloro-substituted aminopyrazines can serve as effective coupling partners. researchgate.net The reaction generally tolerates a variety of functional groups on the pyrazine (B50134) ring and the amino group, although electron-withdrawing groups can sometimes lead to lower yields. mdpi.com
However, there are limitations. Sterically hindered substrates may react more slowly or require more forcing conditions. researchgate.net Additionally, the presence of other reactive sites on the molecule can lead to side reactions. For instance, unprotected NH groups on the pyrazole (B372694) ring can sometimes interfere with the desired coupling. researchgate.net In some cases, dehalogenation of the starting material can be a competing side reaction, particularly with iodo-substituted heterocycles. researchgate.net The electronic nature of the aminopyrazine can also influence reactivity, with electron-deficient heterocyclic amines generally showing high reactivity. orgsyn.org
Lithiation-Boronation Protocols for 5-Aminopyrazine-2-boronic Acid
An alternative to direct borylation is the lithiation-boronation sequence. This method involves the deprotonation of a C-H bond using a strong organolithium base, followed by quenching the resulting organolithium species with a boron electrophile. nih.gov
Lithiation-Boronation Protocols for this compound
Regioselectivity and Positional Isomer Control in Aminopyrazine Functionalization
A significant challenge in the functionalization of aminopyrazines is controlling the regioselectivity of the reaction. The pyrazine ring has multiple C-H bonds that could potentially be deprotonated. Directed ortho-metalation (DoM) is a powerful strategy to achieve regioselectivity. acs.org In this approach, a directing group on the pyrazine ring directs the organolithium base to deprotonate a specific adjacent C-H bond.
For aminopyrazines, the amino group itself, or a protected form of it, can act as a directing group. This directs the lithiation to the C3 or C5 position. To achieve borylation at the C2 position of a 5-aminopyrazine, a different strategy is often required, such as starting with a pre-functionalized pyrazine.
Studies on related heterocyclic systems, like pyridines, have shown that the choice of base and reaction conditions can influence the site of lithiation. researchgate.net Furthermore, in polyhalogenated systems, the site of initial reaction is influenced by the electronic effects of the heteroatoms and adjacent substituents. nih.gov
C-H Activation/Borylation Strategies (General Context for Pyrazines)
Direct C-H activation/borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters. nih.govrsc.org In the context of pyrazines, this strategy offers a route to borylated pyrazines without the need for pre-functionalized starting materials like halo-pyrazines. Iridium-catalyzed C-H borylation is a prominent method, demonstrating high efficiency and tolerance for a wide array of functional groups on both carbocyclic and heterocyclic substrates. researchgate.net The regioselectivity of this transformation is primarily governed by steric factors. researchgate.net
While direct C-H borylation of pyrazine itself can be challenging due to the electronic nature of the heterocycle, various catalytic systems have been developed to address this. escholarship.org For instance, iridium catalysts have been successfully employed for the borylation of pyrazines. acs.org Additionally, metal-free approaches, such as those using 2-mercaptopyridine (B119420) as a catalyst for transfer borylation, have shown promise. scispace.comchemrxiv.org These methods often utilize a borylating agent like bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBPin). nih.gov
Synthesis of this compound Pinacol (B44631) Esters
The pinacol ester of this compound is a key intermediate in many synthetic applications. cymitquimica.comchemicalbook.com A common route to this compound involves the Miyaura borylation reaction, a palladium-catalyzed cross-coupling of a halogenated aminopyrazine with bis(pinacolato)diboron. organic-chemistry.org For example, 2-amino-5-bromopyrazine (B17997) can be coupled with B₂pin₂ in the presence of a palladium catalyst and a base to yield this compound pinacol ester.
Alternative strategies include a lithium-halogen exchange of a protected aminobromopyrazine followed by trapping with an appropriate borate (B1201080) ester. For instance, 2-amino-5-bromopyrimidine (B17363) can be protected, subjected to lithiation with n-butyllithium, and then reacted with triisopropyl borate. Subsequent deprotection and esterification with pinacol afford the desired pinacol boronate ester. google.com
Advantages of Pinacol Ester Derivatives in Synthetic Operations
Boronic acid pinacol esters, often referred to as BPin derivatives, offer several advantages over their corresponding free boronic acids in synthetic chemistry. researchgate.net
Stability: Pinacol esters are generally more stable and less prone to decomposition and protodeboronation, making them easier to handle, purify by chromatography, and store for extended periods. organic-chemistry.orgnih.govrsc.org
Improved Solubility: They often exhibit better solubility in organic solvents commonly used in cross-coupling reactions.
Compatibility: Pinacol boronates are compatible with a wide range of reaction conditions and functional groups, allowing for their use in complex multi-step syntheses. nih.govacs.org
Controlled Reactivity: While generally stable, their reactivity in cross-coupling reactions can be effectively controlled, and they can often be used directly without prior hydrolysis to the boronic acid. organic-chemistry.orgnih.gov
These advantages have led to the widespread use of pinacol esters as the preferred boronic acid surrogates in modern organic synthesis. researchgate.net
Interconversion between Boronic Acids and Their Pinacol Esters
The ability to interconvert between boronic acids and their pinacol esters is a crucial aspect of their synthetic utility.
Esterification: Boronic acids can be readily converted to their corresponding pinacol esters by reaction with pinacol. orgsyn.org This reaction is typically carried out in a suitable solvent, often with the removal of water to drive the equilibrium towards the ester product.
Hydrolysis: Conversely, pinacol boronate esters can be hydrolyzed back to the free boronic acid. researchgate.net This is often achieved under acidic conditions. acs.org However, the stability of the pinacol ester can make this hydrolysis challenging, sometimes requiring harsh conditions or specific reagents. researchgate.net A two-step procedure involving transesterification with diethanolamine (B148213) followed by mild acidic hydrolysis has been developed as an effective method for deprotecting pinacolyl boronate esters under gentle conditions. nih.govacs.org It is also noteworthy that on-column hydrolysis can occur during reverse-phase HPLC analysis of pinacol boronate esters, which can complicate analytical procedures. researchgate.nettandfonline.comacs.org
Pre- and Post-Borylation Derivatization Strategies of the Aminopyrazine Core
The functionalization of the aminopyrazine scaffold can be performed either before or after the introduction of the boronic acid or ester moiety, providing flexibility in synthetic design.
Selective Halogenation of Aminopyrazines for Subsequent Borylation
Selective halogenation of the aminopyrazine ring is a key step to introduce a handle for subsequent borylation via cross-coupling reactions. The amino group in 2-aminopyrazine (B29847) directs electrophilic halogenation primarily to the 5-position. thieme.dethieme-connect.com
Studies have shown that 2-aminopyrazine can be efficiently mono- or di-brominated using N-bromosuccinimide (NBS) in acetonitrile, with microwave assistance often accelerating the reaction. thieme.dethieme-connect.comd-nb.info The degree of halogenation can be controlled by the stoichiometry of the halogenating agent. thieme.de For example, using 1.1 equivalents of NBS at room temperature can lead to the monobrominated product, 2-amino-5-bromopyrazine, in high yield. d-nb.info Increasing the amount of NBS can result in the formation of 2-amino-3,5-dibromopyrazine. thieme-connect.comd-nb.info Chlorination can also be achieved using N-chlorosuccinimide (NCS). thieme-connect.com Selective fluorination of 2-aminopyrazines at the 5-position has also been reported using reagents like Selectfluor. sioc-journal.cn These halogenated aminopyrazines are then ideal substrates for the Miyaura borylation to synthesize the corresponding boronic acid pinacol esters.
Amide Bond Formation with Aminopyrazine Building Blocks
The amino group on the pyrazine ring provides a site for further derivatization, most commonly through amide bond formation. This can be achieved by coupling the aminopyrazine with a carboxylic acid. However, the electron-deficient nature of the aminopyrazine can make this coupling challenging. researchgate.net
Efficient coupling methods have been developed to overcome this. One successful approach involves the use of methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) to activate the carboxylic acid, leading to moderate to excellent yields of the corresponding pyrazine carboxamides. researchgate.netdntb.gov.ua Other standard coupling reagents can also be employed. researchgate.net This amide bond formation can be performed on aminopyrazine starting materials before borylation or on the final borylated products, such as this compound or its esters, to create more complex molecules. mdpi.commdpi.com
Reactivity and Mechanistic Investigations of 5 Aminopyrazine 2 Boronic Acid in Cross Coupling Reactions
Suzuki-Miyaura Cross-Coupling Reactions Involving 5-Aminopyrazine-2-boronic Acid
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (nucleophile) with a halide or triflate (electrophile) in the presence of a base. yonedalabs.com The reaction is prized for its versatility and the stability of the boronic acid reagents to air and moisture. nih.gov However, the presence of the amino group and the nitrogen atoms within the pyrazine (B50134) ring of this compound introduces unique electronic and steric properties that influence its reactivity.
Reactivity Profiles with Diverse Electrophilic Partners (Aryl, Heteroaryl, Vinyl Halides/Triflates)
The success of a Suzuki-Miyaura coupling is highly dependent on the nature of the electrophilic partner. Generally, the reactivity of aryl halides follows the order I > Br > OTf > Cl. yonedalabs.com Vinyl halides and triflates are also effective coupling partners.
The electronic nature of the substituents on the electrophilic partner significantly impacts the reaction efficiency. Electron-withdrawing groups on the aryl halide generally accelerate the rate-determining oxidative addition step of the catalytic cycle, leading to higher yields and faster reactions. yonedalabs.com Conversely, electron-donating groups can slow down this step, sometimes requiring more forcing conditions or specialized catalytic systems. mdpi.com
For instance, in the coupling of various aryl halides with aminopyrazine boronic acids, electron-deficient partners like 4-chloroacetophenone show high conversion rates. beilstein-journals.org The presence of electron-withdrawing groups on the aryl boronic acid itself, however, can sometimes have a negative impact on the yield. rsc.org This highlights the delicate electronic balance required for efficient coupling. The π-deficient nature of the pyrazine ring in this compound can also influence the transmetalation step.
Table 1: Effect of Electronic Properties of Aryl Halide on Coupling with a Pyrazine Boronic Acid Derivative
| Aryl Halide | Electronic Nature of Substituent | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromoacetophenone | Electron-withdrawing | 95 | researchgate.net |
| 4-Bromanisole | Electron-donating | 85 | researchgate.net |
| 2-Chloropyridine | Electron-deficient heteroaryl | 99 | organic-chemistry.org |
This table illustrates the general trend of higher yields with electron-deficient coupling partners in Suzuki-Miyaura reactions involving pyrazine derivatives.
When coupling 5-amino-2-chloropyridine (B41692) with the sterically demanding 2,6-dimethylphenylboronic acid, a high yield of 82% was achieved, demonstrating that with the right catalytic system, even sterically hindered substrates can be effectively coupled. organic-chemistry.org The development of bulky and electron-rich phosphine (B1218219) ligands has been crucial in overcoming the challenges posed by steric hindrance in these reactions. rsc.org
Table 2: Coupling of Sterically Hindered Substrates
| Electrophile | Boronic Acid | Ligand | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Dialkylbiphenylphosphine | 82 | organic-chemistry.org |
| 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | AntPhos | 31-70+ | rsc.org |
This table showcases the successful coupling of sterically demanding substrates through the use of specialized ligands.
Design and Optimization of Catalytic Systems in Palladium-Catalyzed Suzuki-Miyaura Reactions
The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the palladium source, ligand, base, and solvent.
The choice of the palladium precatalyst and the ancillary ligand is critical for achieving high catalytic activity and stability. While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, preformed palladium complexes, often called precatalysts, can offer superior performance by providing a more controlled and efficient entry into the catalytic cycle. chemrxiv.org Buchwald's dialkylbiarylphosphine ligands, such as SPhos and XPhos, have proven to be particularly effective for the coupling of challenging substrates, including heteroaryl systems. nih.govorganic-chemistry.org These ligands are both bulky and electron-rich, which promotes both the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov The use of N-heterocyclic carbene (NHC) ligands has also been explored and has shown promise, particularly with sterically hindered substrates. chemrxiv.org
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction, facilitating the transfer of the organic group from the boron atom to the palladium center. yonedalabs.com Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The choice of base can significantly affect the reaction rate and yield, and the optimal base often depends on the specific substrates and solvent used. For instance, in the coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine, CsF was found to be the most effective base. researchgate.net
The solvent system also has a profound impact on the reaction. A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is commonly employed. yonedalabs.com The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The organic solvent solubilizes the organic substrates and the palladium catalyst. The ratio of the organic solvent to water can influence the reaction rate and yield, with optimization often being necessary for specific reactions. hes-so.ch
Fundamental Mechanistic Insights into Suzuki-Miyaura Coupling with this compound
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. libretexts.org The reaction typically involves a palladium catalyst, a base, and the coupling of an organoborane with a halide or triflate. libretexts.orgorganic-chemistry.org The general mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org
Proposed Reaction Pathways and Elucidation of Key Intermediates
The catalytic cycle of the Suzuki-Miyaura reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. libretexts.orgchemrxiv.org This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. chemrxiv.org This step is facilitated by a base, which activates the boronic acid. organic-chemistry.org Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst. libretexts.orgchemrxiv.org
Recent studies have provided deeper insights into the transmetalation step, identifying key pre-transmetalation intermediates. illinois.edu These intermediates, which contain Pd-O-B linkages, can exist as either a tricoordinate boronic acid complex or a tetracoordinate boronate complex. illinois.edu The formation and reactivity of these intermediates are influenced by factors such as ligand concentration. illinois.edu For instance, an excess of a ligand can favor the pathway involving the tricoordinate intermediate, while a deficiency can lead to the activated tetracoordinate intermediate pathway. illinois.edu
The nature of the boronic acid itself also plays a crucial role. The presence of a basic nitrogen atom, as in this compound, can influence the reaction mechanism. Heteroaromatic boronic acids containing a basic nitrogen can exist as zwitterionic species under neutral pH conditions, which can affect their reactivity. wikipedia.org
Analysis of Competing Side Reactions: Protodeboronation Phenomenon
A significant side reaction in Suzuki-Miyaura couplings is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process reduces the efficiency of the desired cross-coupling reaction. ed.ac.uk The susceptibility of a boronic acid to protodeboronation is dependent on several factors, including the reaction conditions and the structure of the organic substituent. wikipedia.org
For heteroaromatic boronic acids, particularly those with a nitrogen atom, the tendency towards protodeboronation can be pronounced. rsc.org Specifically, 2-heteroaryl boronic acids are known to be prone to this side reaction. yonedalabs.com The mechanism of protodeboronation for basic heteroaromatic boronic acids can be complex. For example, 2-pyridine boronic acid exhibits rapid protodeboronation under neutral pH due to the fragmentation of its zwitterionic form. wikipedia.org Altering the pH away from neutral can slow this process by shifting the equilibrium away from the reactive zwitterion. wikipedia.org In the context of pyrazine derivatives, the protodeboronation of 2-amino-5-pyrimidylboronic acid has been observed as a competing reaction during Suzuki coupling. rsc.org
Strategies to mitigate protodeboronation include the use of highly active catalysts, the addition of specific additives, and the use of boronic acid derivatives like trifluoroborates or MIDA boronates, which can be more stable under reaction conditions. ed.ac.ukrsc.org
Development of One-Pot and Sequential Cross-Coupling Methodologies
To enhance synthetic efficiency, one-pot and sequential cross-coupling strategies have been developed. These methods allow for multiple bond-forming reactions to occur in a single reaction vessel, avoiding the need for isolation and purification of intermediates. beilstein-journals.orgnih.gov
One-pot procedures often involve an initial borylation reaction followed by a Suzuki-Miyaura coupling. beilstein-journals.orgnih.gov For example, an aryl halide can be first reacted with a diboron (B99234) reagent to form a boronic ester, which then undergoes in-situ coupling with a second aryl halide. beilstein-journals.org This approach has been successfully applied to the synthesis of unsymmetrical biaryls. beilstein-journals.org
Sequential cross-coupling strategies rely on the differential reactivity of multiple leaving groups on a single substrate or the use of different catalytic systems. nih.gov For instance, a molecule with two different halogen atoms can be selectively coupled at one position under a specific set of conditions, followed by a second coupling at the other position by changing the reaction parameters or catalyst. incatt.nl This has been demonstrated in the synthesis of oligoarenes where the order of C-C bond formation is controlled. nih.gov The ability to sequentially couple different boronic acids to a polyhalogenated substrate allows for the construction of complex molecular architectures. incatt.nl
Other Metal-Catalyzed Coupling Reactions Utilizing Aminopyrazine Boronic Acid Derivatives
Petasis Borono-Mannich Reaction as a Multicomponent Coupling Strategy
The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgnih.gov This reaction is valued for its ability to generate molecular complexity in a single step and its tolerance for a wide range of functional groups. wikipedia.orgmdpi.com The reaction can often be performed under mild conditions, including at room temperature. organic-chemistry.org
The mechanism of the Petasis reaction is thought to involve the formation of a tetraboronate intermediate. nih.gov While a broad range of boronic acids can be used, the amine component is often a secondary, non-aromatic amine. nih.gov However, the scope has been expanded to include primary aromatic amines under certain conditions, such as with microwave irradiation or the use of specific solvents like hexafluoro-2-propanol. nih.gov This expansion allows for the synthesis of a wider variety of functionalized amine building blocks. nih.gov
The use of chiral amines or α-hydroxy aldehydes can lead to high diastereoselectivity in the products. wikipedia.org For example, when enantiomerically pure α-hydroxy aldehydes are used, the reaction can proceed with high enantiomeric excess. wikipedia.org
Chan-Lam Coupling (Relevance to Boronic Acid Chemistry)
The Chan-Lam coupling reaction provides a method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds, using a copper catalyst. wikipedia.orgalfa-chemistry.com It involves the cross-coupling of an aryl boronic acid with an amine or an alcohol. wikipedia.org A key advantage of the Chan-Lam coupling is its ability to be performed in the open air at room temperature, making it a more practical alternative to some palladium-catalyzed methods. wikipedia.orgalfa-chemistry.com
The reaction mechanism is believed to proceed through the formation of a copper-aryl complex. wikipedia.org A copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate undergoes reductive elimination to form the final product and a Cu(I) species. wikipedia.org The reaction scope is broad, accommodating various amines, anilines, amides, and other N-H containing compounds. alfa-chemistry.comorganic-chemistry.org
Recent advancements have focused on improving the efficiency and scope of the Chan-Lam coupling. For example, visible-light-mediated photoredox catalysis has been shown to enhance the reaction between aryl boronic acids and aniline (B41778) derivatives, even allowing for the use of electron-deficient aryl boronic acids. nih.gov The development of new copper catalysts and reaction conditions continues to expand the utility of this valuable transformation. rsc.org
Buchwald-Hartwig Amination for Complementary C-N Bond Formation
While the Suzuki-Miyaura coupling provides a robust method for forging carbon-carbon bonds with this compound, the Buchwald-Hartwig amination reaction serves as a powerful and complementary strategy for the synthesis of aminopyrazines through the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is indispensable for connecting an amine with an aryl or heteroaryl halide or triflate. In the context of pyrazine chemistry, this typically involves the reaction of a halogenated pyrazine with a wide array of primary or secondary amines. This approach is particularly valuable for creating substituted aminopyrazines that might be challenging to synthesize through other means, such as the direct functionalization of an existing amino group on the pyrazine ring.
The versatility of the Buchwald-Hartwig amination allows for the introduction of diverse amino functionalities onto the pyrazine core, a key structural modification in the development of compounds for medicinal chemistry and materials science. The reaction is known for its functional group tolerance and can be performed under relatively mild conditions. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields and reaction efficiency, and these conditions are often tailored to the specific substrates being coupled.
For instance, research into the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives, which have shown potential as inhibitors for bacterial enzymes, has utilized Buchwald-Hartwig coupling to install key nitrogen-based substituents. In one such study, 8-chloroimidazo[1,2-a]pyrazines were successfully coupled with various sulfonamides. The reaction conditions were optimized to achieve moderate to good yields, demonstrating the reaction's utility in building complex heterocyclic systems. A combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate (B1210297) (Pd(OAc)₂) with a bulky electron-rich phosphine ligand such as XPhos or tBu-XPhos is often employed to facilitate the catalytic cycle.
The following table summarizes representative examples of Buchwald-Hartwig amination reactions on pyrazine-containing scaffolds, highlighting the reaction partners and conditions.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 2-Aryl-8-chloroimidazo[1,2-a]pyrazine | p-Toluenesulfonamide | Pd₂(dba)₂ / tBu-XPhos | K₂CO₃ | t-BuOH | 40-60 |
| 2-Aryl-8-chloroimidazo[1,2-a]pyrazine | N-(4-aminophenyl)-4-methylbenzenesulfonamide | Pd₂(dba)₂ / tBu-XPhos | K₂CO₃ | t-BuOH | 30-50 |
| 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Various amines | Not specified | Not specified | Not specified | Not specified |
| 2-Chloro-5-trifluoromethoxypyrazine | Not specified | Not specified | Not specified | Not specified | Not specified |
This table represents a compilation of data from various sources to illustrate the scope of the Buchwald-Hartwig amination for pyrazine derivatives. Conditions and yields are substrate-dependent.
Furthermore, intramolecular Buchwald-Hartwig amination has been employed as a key step in the synthesis of complex, fused heterocyclic systems containing a pyrazine ring. For example, the cyclization of N-aryl-6-(2-bromophenyl)- researchgate.netresearchgate.netucl.ac.ukoxadiazolo[3,4-b]pyrazin-5-amines has been shown to proceed via an intramolecular C-N bond formation to yield polycyclic structures like researchgate.netresearchgate.netucl.ac.ukoxadiazolo[3',4':5,6]pyrazino[2,3-b]indoles. nih.gov The choice of ligand was found to be critical in these transformations, with ligands like Xantphos significantly improving yields compared to less bulky ligands like triphenylphosphine (B44618) (PCy₃). nih.gov
These examples underscore the strategic importance of the Buchwald-Hartwig amination in the synthetic chemist's toolkit for the functionalization of pyrazines. It provides a reliable and flexible route to a vast array of aminopyrazine derivatives, which are key intermediates and final products in numerous areas of chemical research. The reaction's ability to form C-N bonds with high efficiency complements the C-C bond-forming capabilities of reactions like the Suzuki-Miyaura coupling, offering a comprehensive approach to the synthesis of highly substituted pyrazine compounds.
Applications of 5 Aminopyrazine 2 Boronic Acid As a Versatile Chemical Building Block
Construction of Complex Functionalized Pyrazine-Containing Scaffolds
The pyrazine (B50134) ring is a key component in numerous biologically active compounds and functional materials. 5-Aminopyrazine-2-boronic acid serves as an excellent starting material for introducing this important heterocycle into larger, more complex structures. The presence of both an amino group and a boronic acid on the pyrazine core allows for sequential and site-selective functionalization.
One of the primary methods for utilizing this building block is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between the pyrazine ring and various aryl or heteroaryl partners. For instance, the coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with different aryl boronic acids or their pinacol (B44631) esters, using a palladium catalyst like Pd(PPh3)4, has been shown to produce a range of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides in moderate to good yields. mdpi.com This approach highlights the utility of the boronic acid functionality in constructing elaborate pyrazine-containing scaffolds.
The amino group on the pyrazine ring provides a handle for further modifications, such as acylation or alkylation, adding another layer of complexity and diversity to the resulting scaffolds. This dual functionality makes this compound a powerful tool for synthetic chemists aiming to build libraries of complex molecules based on the pyrazine core. researchgate.netnih.gov
Synthesis of Diverse Heterobiaryl Systems Incorporating Pyrazine Moieties
Heterobiaryl systems, which consist of two directly linked heteroaromatic rings, are prevalent motifs in pharmaceuticals and functional materials. This compound is instrumental in the synthesis of such systems where one of the rings is a pyrazine. The Suzuki-Miyaura coupling is again the key transformation, allowing for the efficient connection of the pyrazine ring to other heterocyclic systems. researchgate.netresearchgate.net
For example, the coupling of halogenated pyrazines with various hetarylboronic acids has been extensively explored. researchgate.netutwente.nl This strategy has been successfully applied to create a wide array of pyrazine-containing heterobiaryls, including those with pyridine, pyrimidine, and thiophene (B33073) moieties. mdpi.comresearchgate.net The reaction conditions for these couplings are often mild and tolerant of a wide range of functional groups, making this a highly versatile method. rsc.org
The ability to introduce a pyrazine ring into a heterobiaryl structure is significant because the pyrazine moiety can modulate the electronic properties, solubility, and biological activity of the final compound. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, influencing the compound's interaction with biological targets. acs.org
| Pyrazine Precursor | Coupling Partner (Boronic Acid/Ester) | Resulting Heterobiaryl System | Key Reaction Type | Reference |
|---|---|---|---|---|
| Halogenated Pyrazine | Arylboronic Acid | Aryl-Pyrazine | Suzuki-Miyaura Coupling | rsc.org |
| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl Boronic Acids/Pinacol Esters | 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | Suzuki-Miyaura Coupling | mdpi.com |
| Chloropyrazine | 2-Pivaloylaminophenyl Boronic Acid | Pyrazine-Phenyl Derivative | Suzuki-Miyaura Coupling | researchgate.net |
Role in the Chemical Synthesis of Scaffolds for Drug Discovery Research
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. researchgate.netresearchgate.net this compound plays a vital role in the synthesis of novel pyrazine-containing compounds for drug discovery research, enabling the exploration of new chemical space and the development of potent and selective therapeutic agents. researchgate.netnih.govkuleuven.be
Boronic acids themselves are known to be effective inhibitors of certain enzymes, particularly serine proteases and β-lactamases. nih.govmdpi.comnih.gov The boronic acid moiety can form a stable, covalent bond with the catalytic serine residue in the active site of these enzymes, leading to potent inhibition. nih.gov Therefore, this compound and its derivatives can act as direct inhibitors or serve as precursors for more complex inhibitors.
The pyrazine ring can be strategically functionalized to enhance binding affinity and selectivity for the target enzyme. The amino group can be modified to introduce various side chains that can interact with specific pockets in the enzyme's active site. This approach has been used to develop inhibitors for a range of enzymes implicated in diseases such as cancer and bacterial infections. nih.govnih.gov
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent and selective inhibitors.
This compound is an ideal fragment for FBDD due to its relatively small size, dual functionality, and the desirable properties of the pyrazine ring. It can be used to probe the binding site of a target protein and identify key interactions. Once a binding mode is established, the boronic acid and amino groups serve as convenient points for chemical elaboration, allowing for the rapid expansion of the chemical space around the initial fragment hit. rsc.orgnih.gov This process of lead optimization can lead to the development of highly potent and drug-like molecules. nih.govnih.gov
| Application Area | Key Feature of this compound | Example Therapeutic Target | Reference |
|---|---|---|---|
| Precursors for Chemical Inhibitors | Reactive boronic acid moiety for covalent inhibition | Serine Proteases, β-Lactamases | nih.govmdpi.comnih.gov |
| Fragment-Based Drug Discovery | Small size, dual functionality for fragment elaboration | Various protein targets | nih.govnih.gov |
| Lead Optimization | Facilitates chemical space expansion for potency improvement | Various protein targets | rsc.orgnih.gov |
Utility in the Development of Advanced Functional Materials
Beyond its applications in the life sciences, this compound is also a valuable building block for the creation of advanced functional materials. The pyrazine ring, with its unique electronic properties, can be incorporated into polymers and other materials to tune their optical, electronic, and thermal characteristics. kuleuven.be
For example, pyrazine-containing polymers have been investigated for their potential use in organic light-emitting diodes (OLEDs), solar cells, and sensors. The ability of this compound to participate in cross-coupling reactions allows for the systematic synthesis of well-defined oligomers and polymers with tailored properties. The amino group can also be used to introduce further functionality or to control the self-assembly of the material. The development of coordination polymers using aminopyrazine ligands has also been explored, showcasing the versatility of this chemical scaffold in materials science. mdpi.com
Spectroscopic Characterization and Computational Studies of 5 Aminopyrazine 2 Boronic Acid Systems
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
The precise structure of 5-Aminopyrazine-2-boronic acid and its derivatives is fundamental to understanding their reactivity and function. High-resolution analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within a molecule. For pyrazine (B50134) derivatives, ¹H NMR and ¹³C NMR are routinely used. For instance, in derivatives of 5-aminopyrazine, the protons on the pyrazine ring typically appear as distinct signals in the ¹H NMR spectrum, with their chemical shifts and coupling constants providing insights into the substitution pattern. rsc.orgsemanticscholar.orgmdpi.com Similarly, the carbon atoms of the pyrazine ring and any substituents can be identified in the ¹³C NMR spectrum. rsc.orgmdpi.com For boron-containing compounds like this compound, ¹¹B NMR spectroscopy is also a valuable technique, providing information about the coordination environment of the boron atom. rsc.org
Mass Spectrometry (MS) is another powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula of a synthesized compound. rsc.org For example, the mass spectrum of a derivative of 5-aminopyrazine would show a molecular ion peak corresponding to its calculated molecular weight, confirming its successful synthesis. mdpi.com
Spectroscopic data for related pyrazine compounds, such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, have been extensively reported, providing a comparative basis for the analysis of this compound systems. mdpi.com The characterization data typically includes melting point, ¹H NMR, ¹³C NMR, and mass spectrometry results. mdpi.com
Below is an interactive table summarizing typical spectroscopic data for a related pyrazine derivative, providing an example of the kind of information obtained from these techniques.
| Technique | Data |
| ¹H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz for each proton. |
| ¹³C NMR | Chemical shifts (δ) in ppm for each unique carbon atom. |
| Mass Spec | m/z ratio corresponding to the molecular ion peak [M+H]⁺. |
| Melting Point | Range in degrees Celsius. |
Computational Chemistry Methodologies for Comprehensive Analysis
Computational chemistry offers a powerful lens to investigate the properties of molecules at an atomic level, complementing experimental findings and providing predictive insights. For this compound systems, methodologies like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly valuable. rsc.orgresearchgate.netacs.orgnih.govnih.gov
Density Functional Theory (DFT) Calculations for Molecular Properties
DFT has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. mdpi.comresearchgate.net
A fundamental step in DFT calculations is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. rsc.org This optimized geometry is crucial for subsequent property calculations.
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity. For pyrazine derivatives, the distribution of HOMO and LUMO orbitals can indicate the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively. researchgate.net
| Parameter | Description | Significance |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between E_LUMO and E_HOMO | Indicates chemical reactivity and stability. |
To gain a more quantitative understanding of reactivity, various descriptors derived from DFT can be calculated. researchgate.netacs.orgresearchgate.net
Fukui functions (f(r)) are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. hackernoon.comresearchgate.net The function f+(r) indicates susceptibility to nucleophilic attack, while f-(r) points to sites prone to electrophilic attack. The dual descriptor (Δf(r)) can further refine the prediction of reactive sites. researchgate.net
A significant advantage of DFT is its ability to simulate various spectroscopic signatures. researchgate.netacs.orgnih.gov By calculating the vibrational frequencies, it is possible to generate theoretical Infrared (IR) and Raman spectra. uantwerpen.beresearchgate.net Comparing these simulated spectra with experimental data helps in the assignment of vibrational modes and confirms the molecular structure.
Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Visible absorption spectra, providing insights into the electronic transitions occurring within the molecule. rsc.orgnih.gov The calculated absorption wavelengths can be compared with experimental measurements to validate the computational model.
Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method within DFT allows for the calculation of NMR chemical shifts. rsc.orgnih.gov This can aid in the interpretation of complex NMR spectra and the assignment of signals to specific atoms in the molecule.
Molecular Dynamics Simulations for Conformational and Interaction Studies
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. researchgate.netacs.org This is particularly useful for understanding the conformational flexibility of molecules and their interactions with their environment, such as solvent molecules or biological targets. nih.gov
For instance, MD simulations can be used to explore the different possible conformations of this compound and its derivatives and to assess their relative stabilities. rsc.org In the context of drug design, MD simulations can model the binding of a ligand to a protein, providing insights into the binding mode and the stability of the ligand-protein complex.
Theoretical Mechanistic Investigations of Reactions Involving this compound
Theoretical and computational studies are crucial for elucidating the complex mechanisms of reactions involving boronic acids. sumitomo-chem.co.jp For this compound, these investigations primarily focus on its participation in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds. rsc.org
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. rsc.org Computational studies using Density Functional Theory (DFT) can model the energy profiles of the key elementary steps: oxidative addition, transmetalation, and reductive elimination. sumitomo-chem.co.jp
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (e.g., an aryl halide) to a low-valent palladium(0) complex, forming a Pd(II) species.
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group (the 5-aminopyrazinyl group) from the boronic acid to the Pd(II) center. rsc.org This step is typically facilitated by a base, which activates the boronic acid by converting it to a more nucleophilic boronate species [-B(OH)₃]⁻. anu.edu.auwikipedia.org Theoretical studies indicate that the presence of the amino group on the pyrazine ring can influence the electronic properties and, consequently, the rate of transmetalation. The pyrazine nitrogen atoms can also potentially coordinate with the metal center, affecting the reaction pathway.
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) intermediate, which forms the new C-C bond of the final product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Computational models for reactions involving this compound would explore the transition states and intermediates for each of these steps. For instance, in a Suzuki coupling with an aryl bromide, the reaction would be modeled as shown in the table below.
Table 2: Key Mechanistic Steps in the Suzuki-Miyaura Coupling of this compound
| Step | Description | Reactants | Intermediate/Transition State | Products |
| 1. Oxidative Addition | An aryl halide adds to the Pd(0) catalyst. | Ar-X + Pd(0)L₂ | [Ar-Pd(II)(X)L₂] | [Ar-Pd(II)(X)L₂] |
| 2. Activation & Transmetalation | The boronic acid is activated by a base, and the aminopyrazinyl group is transferred to the palladium complex. | [Ar-Pd(II)(X)L₂] + (5-NH₂-Pyrazin)-B(OH)₂ + Base | [Ar-Pd(II)-(Pyrazin-NH₂)-L₂] Transition State | [Ar-Pd(II)-(Pyrazin-NH₂)-L₂] + X⁻ + B(OH)₃ |
| 3. Reductive Elimination | The coupled product is formed, regenerating the catalyst. | [Ar-Pd(II)-(Pyrazin-NH₂)-L₂] | [Ar-(Pyrazin-NH₂)] Transition State with Pd | Ar-(Pyrazin-NH₂) + Pd(0)L₂ |
L = Ligand (e.g., phosphine)
These theoretical investigations are not limited to Suzuki reactions. They can also be applied to other transformations such as Chan-Lam coupling (C-N bond formation) or understanding side reactions like protodeboronation, where the C-B bond is cleaved by a proton source. wikipedia.org The zwitterionic character of heteroaromatic boronic acids containing a basic nitrogen, like this compound, can lead to unique protodeboronation pathways under neutral pH conditions. wikipedia.org Such computational insights are vital for optimizing reaction conditions and designing more efficient synthetic routes.
Coordination Chemistry and Supramolecular Interactions of 5 Aminopyrazine 2 Boronic Acid
Formation of Pyrazine-Boron Complexes and Adducts
The interaction between the pyrazine (B50134) moiety and the boron atom is a key feature of 5-aminopyrazine-2-boronic acid's chemistry, leading to the formation of various complexes and adducts.
Principles of Ligand Design and Coordination Modes
In the context of this compound, the amino group introduces an additional coordination site and an electron-donating group, which can influence the Lewis acidity of the boron center and the coordination geometry. The coordination can lead to the formation of intramolecular or intermolecular B-N dative bonds, a phenomenon observed in other quinolineboronic acids where self-assembly is driven by such interactions. nih.gov The geometry around the boron atom can shift from trigonal planar to tetrahedral upon coordination, significantly altering the compound's properties. nih.gov
The design of more complex systems often involves incorporating this pyrazine-boron unit into larger π-conjugated structures. kyoto-u.ac.jp The choice of linking strategy (e.g., para versus ortho substitution) on the pyrazine ring has been shown to have a significant impact on the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the photophysical properties of the resulting complexes. kyoto-u.ac.jp
Influence of Boron Environment on Electronic and Photophysical Properties
The chemical environment of the boron atom in pyrazine-boron complexes plays a critical role in dictating their electronic and photophysical characteristics. kyoto-u.ac.jpacs.org Complexation with the pyrazine moiety can enhance the planarity of the molecule and increase the electron-withdrawing nature of the pyrazine ring, which are key strategies in designing near-infrared (NIR) chromophores. kyoto-u.ac.jp
Studies on pyrazine-based boron complexes have demonstrated that the nature of the substituents on the boron atom (e.g., fluorine vs. phenyl groups) significantly affects the absorption and emission wavelengths, as well as the fluorescence quantum yields. acs.org For instance, binuclear boron complexes based on pyrazine have been synthesized to achieve far-red to near-infrared emission by narrowing the HOMO-LUMO energy gap. kyoto-u.ac.jp The complexation effectively stabilizes the LUMO, a desirable feature for creating emissive materials. kyoto-u.ac.jp
Furthermore, the electronic communication between the boron center and the pyrazine ring can be exploited to create fluorescent sensors. The interaction of the boronic acid with analytes can perturb the electronic structure of the pyrazine-boron system, leading to a detectable change in the fluorescence signal. nih.gov This principle is fundamental to the development of chemosensors based on these complexes.
Reversible Covalent Interactions of Boronic Acids in Supramolecular Systems
A hallmark of boronic acid chemistry is the ability to form reversible covalent bonds, a feature that is extensively exploited in the construction of dynamic supramolecular systems. acs.orgnih.gov This reversibility allows for the creation of self-assembling and stimuli-responsive materials. nih.govresearchgate.net
Complexation with Polyols and Amino Alcohols
Boronic acids, including this compound, readily react with molecules containing 1,2- or 1,3-diol functionalities, such as polyols (sugars) and amino alcohols, to form cyclic boronate esters. acs.orgnih.govresearchgate.net This reaction is typically reversible and pH-dependent, with the ester being more stable in basic conditions. nih.gov The formation of these esters enhances the acidity of the boronic acid. acs.orgnih.gov
The binding affinity and specificity of a boronic acid for a particular diol are influenced by several factors, including the pKa of the boronic acid, the stereochemistry of the diol's hydroxyl groups, and the presence of neighboring functional groups that can stabilize the boronate ester. researchgate.netresearchgate.net For instance, boronic acids are known to have high affinities for polyols and amino alcohols like diethanolamine (B148213). researchgate.net The presence of an adjacent amine, as in "Wulff-type" boronic acids, can lead to the formation of a tetrahedral boronate through an intramolecular B-N coordination, influencing the binding process. nih.gov
Table 1: Factors Influencing Boronic Acid-Diol Complexation
| Factor | Description |
| pH | The stability of the boronate ester is generally higher at pH values above the pKa of the boronic acid. nih.gov |
| pKa of Boronic Acid | The acidity of the boronic acid affects the equilibrium of the esterification reaction. researchgate.net |
| Diol Structure | The spatial arrangement of the hydroxyl groups in the polyol or amino alcohol influences the stability of the resulting cyclic boronate ester. researchgate.net |
| Solvent | The reaction is typically carried out in aqueous media. acs.orgnih.gov |
| Neighboring Groups | Intramolecular coordination from adjacent groups, like amines, can stabilize the tetrahedral boronate species. nih.gov |
Implications for Supramolecular Assembly and Molecular Recognition
The reversible nature of boronate ester formation is a powerful tool for directing the self-assembly of supramolecular structures. acs.orgnih.gov This dynamic covalent chemistry allows for the construction of complex architectures such as macrocycles, cages, capsules, and polymers. acs.orgnih.gov The introduction of a boronic acid moiety into a molecule can render the self-assembly process responsive to the presence of diols, such as sugars. researchgate.netrsc.org
This principle is the foundation for molecular recognition systems. wikipedia.org By incorporating a boronic acid into a larger molecular framework, it is possible to design receptors that selectively bind to specific saccharides. wikipedia.org This has led to the development of a wide range of sensors for carbohydrates. researchgate.netrsc.org The binding event can be transduced into a detectable signal, such as a change in color or fluorescence. rsc.org The ability of the –B(OH)2 group to act as both a hydrogen bond donor and acceptor further contributes to its utility in building complex supramolecular assemblies through non-covalent interactions like hydrogen bonding. nih.govresearchgate.net
Development as Fluorescent Probes and Chemical Sensors (Mechanistic Basis)
The unique electronic properties of this compound and its derivatives make them promising candidates for the development of fluorescent probes and chemical sensors. rsc.orgsioc-journal.cn The underlying mechanism often involves the modulation of an intramolecular charge transfer (ICT) process or photoinduced electron transfer (PET). nih.gov
The boronic acid group, in its neutral trigonal planar state, typically acts as an electron-withdrawing group. nih.gov Upon binding with a diol to form an anionic tetrahedral boronate ester, its electronic nature changes, and it can become an electron-donating group. nih.gov When the boronic acid is part of a fluorophore that also contains an electron-donor group, this change in the electronic character of the boron center can significantly perturb the ICT state of the molecule, leading to a detectable change in the fluorescence emission, such as a shift in wavelength or a change in intensity. nih.gov
This ratiometric response is highly desirable for sensing applications as it can be independent of the probe concentration. The rational design of such fluorescent probes involves careful selection of the fluorophore and the strategic placement of the boronic acid and other functional groups to optimize the sensing response to a specific analyte. nih.gov The development of boronic acid-based sensors has expanded to detect not only saccharides but also other biologically relevant species like catecholamines and reactive oxygen species. rsc.orgresearchgate.net
Mechanistic Insights into Bioactivity Through Chemical Interactions of 5 Aminopyrazine 2 Boronic Acid
Boron's Role in Covalent and Non-Covalent Interactions with Biomolecules
The boron atom in 5-aminopyrazine-2-boronic acid is a key player in its interactions with biological systems. Its ability to engage in both reversible covalent bonding and various non-covalent interactions underpins its potential biological activities. Boronic acids are recognized for their unique physicochemical and electronic characteristics, with the boron atom sharing some similarities with carbon. nih.gov They are also considered bioisosteres of carboxylic acids. nih.gov
Lewis Acidity and Formation of Boronate Esters with Hydroxy-Containing Biomolecules
A defining feature of boronic acids is their Lewis acidic nature. acs.orgru.nl The boron atom in its sp² hybridized state possesses a vacant p-orbital, making it an electron acceptor. pnas.orgresearchgate.net In aqueous environments, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form through the addition of a hydroxyl group. nih.govacs.org This equilibrium is pH-dependent and is characterized by the pKa of the boronic acid, which typically ranges from 4 to 10. nih.gov
This Lewis acidity allows boronic acids to react reversibly with nucleophilic functional groups present in biomolecules, most notably the hydroxyl groups of 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters. acs.orgmdpi.com This interaction is fundamental to the biological activity of many boronic acid-containing compounds. acs.org The formation of these stable cyclic esters is a key mechanism for targeting molecules such as carbohydrates, glycoproteins, and ribonucleic acids (RNA), which contain the necessary diol moieties. researchgate.netmdpi.comrsc.org The stability and formation kinetics of these boronate esters are influenced by factors including the pH of the medium, the pKa of the boronic acid, and the pKa and stereochemistry of the diol in the biomolecule. acs.org
The pyrazine (B50134) ring in this compound, being an electron-withdrawing group, is expected to lower the pKa of the boronic acid moiety, thereby favoring the formation of the more reactive tetrahedral boronate anion at physiological pH. nih.govethz.ch This enhances its potential to form covalent adducts with biological diols under physiological conditions.
Specific Interactions with Nitrogen-Containing Biological Ligands and Residues
Beyond interactions with hydroxyl groups, the boron center of this compound can also engage in coordinative interactions with nitrogen-containing functionalities within biomolecules. nih.govmdpi.com The Lewis acidic boron atom can accept a lone pair of electrons from nucleophilic nitrogen atoms found in the side chains of amino acid residues like histidine or the guanidinium (B1211019) group of arginine. nih.govacs.org While interactions with serine's hydroxyl group are common for boronic acids, the formation of intramolecular N–B bonds has also been documented. nih.gov
Furthermore, the pyrazine ring itself, with its two nitrogen atoms, can participate in significant non-covalent interactions. acs.org These nitrogen atoms can act as hydrogen bond acceptors, a frequent and important interaction for pyrazine-based ligands in protein binding sites. acs.orgscispace.com The aromatic nature of the pyrazine ring also allows for nonpolar interactions and potential π-stacking with aromatic amino acid residues. acs.org The amino group at the 5-position of the pyrazine ring can act as a hydrogen bond donor, further contributing to the binding affinity and specificity for a biological target. The combination of the boronic acid's covalent bonding capability and the pyrazine core's diverse interaction potential allows for a complex and potentially high-affinity binding mode to protein targets. acs.org
Chemical Design Principles for Boronic Acid-Containing Biologically Relevant Molecules
The design of biologically active molecules incorporating a boronic acid, such as this compound, involves a careful balance of chemical properties to achieve desired potency, selectivity, and pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Studies Centered on the Boron Moiety
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of boronic acid derivatives. For boronic acid-based inhibitors, the boron atom is often the "warhead" that forms a covalent bond with a key nucleophile in the active site of a target enzyme, such as a serine or threonine residue. nih.govmdpi.com
Key principles from SAR studies on boronic acids include:
Modification of the Boron Environment: The electronic environment of the boron atom directly influences its Lewis acidity and reactivity. Attaching electron-withdrawing groups to the aromatic ring (like the pyrazine ring itself) generally increases Lewis acidity, which can enhance binding affinity. ethz.chmdpi.com
Peptidomimetic Scaffolds: In many cases, the boronic acid is attached to a peptide-like scaffold that mimics the natural substrate of a target enzyme, such as a protease. nih.gov The peptide portion provides specificity by interacting with the enzyme's binding pockets, while the boronic acid targets the catalytic residue. nih.gov
Impact of Substituents: SAR studies have shown that even small changes, such as adding a fluorine or methyl group to the scaffold, can significantly impact biological activity. mdpi.com For instance, in a series of boronic acid-containing kinase inhibitors, the addition of a fluorine atom maintained activity, while a methyl group abrogated it. mdpi.com The replacement of the boronic acid moiety itself with other groups, like a carboxylic acid, can also eliminate biological activity, highlighting the critical role of the boron atom. mdpi.com
The pyrazine and amino groups in this compound are key components of its SAR profile, influencing its electronic properties and potential interactions with target biomolecules.
Modulation of Physicochemical Properties (e.g., pKa, Solubility) for Biological Contexts
For a boronic acid-containing molecule to be effective in a biological system, its physicochemical properties must be finely tuned.
pKa Modulation: The pKa of the boronic acid is a critical parameter. nih.govethz.ch For optimal interaction with biological diols at physiological pH (around 7.4), the boronic acid's pKa should ideally be close to this value. ethz.ch Phenylboronic acid has a pKa of approximately 8.8, which is not ideal. ethz.ch The pKa can be lowered by introducing electron-withdrawing substituents onto the aromatic ring. nih.govethz.ch The pyrazine ring in this compound is electron-withdrawing, which helps lower the pKa, making it more effective at physiological pH. scispace.com
Solubility: Aqueous solubility is another key factor for biological applications. mdpi.comresearchgate.net The inherent properties of the aromatic scaffold and the substituents play a major role. The amino group on this compound is expected to enhance its water solubility through hydrogen bonding with water molecules. Strategies to improve the solubility of boronic acid compounds include the incorporation of polar functional groups or the formation of certain heterocyclic structures. mdpi.comresearchgate.net
The following table summarizes the effect of substituents on the pKa of phenylboronic acid derivatives, illustrating a key design principle.
| Substituent | Position | pKa |
| H | - | 8.8 |
| 2-Methyl | ortho | 9.7 |
| 4-Methyl | para | 9.3 |
| 2-Methoxy | ortho | 9.0 |
| 3-Methoxycarbonyl-5-nitro | meta | 6.9 |
| 2-Fluoro-5-nitro | ortho/meta | 6.0 |
Data sourced from multiple studies and compiled to show general trends. ethz.ch
Application in Biomacromolecule Derivatization and Labeling (Chemical Methods)
The unique reactivity of the boronic acid group makes it a valuable tool for the chemical derivatization and labeling of biomacromolecules. mdpi.comrsc.org This process, often termed bioconjugation, leverages the formation of reversible covalent boronate esters to tag proteins, carbohydrates, and nucleic acids. researchgate.netrsc.org
Boronic acids can be functionalized with reporter molecules such as fluorophores or electrochemical labels. mdpi.com For example, a boronic acid derivative can be synthesized to carry a fluorescent tag. When this conjugate is introduced to a biological sample, it can selectively bind to cis-diol-containing biomolecules, such as glycoproteins on a cell surface, allowing for their visualization and quantification. mdpi.comrsc.org
Key aspects of this application include:
Specificity: The reaction is highly specific for 1,2- or 1,3-diols, which are abundant in glycans and ribonucleosides. mdpi.comxmu.edu.cn
Reversibility: The boronate ester bond is reversible and pH-sensitive. This allows for the controlled capture and release of labeled biomolecules by simply changing the pH of the solution. acs.org
Signal Transduction: Binding of the boronic acid label to its target can induce a change in the signal of the reporter molecule. For instance, the fluorescence of a dye attached to the boronic acid may be quenched and then restored upon binding to a diol. rsc.org
This compound serves as a versatile building block for creating such labeling reagents. The amino group provides a convenient handle for attaching various tags through standard amide coupling reactions, while the pyrazine-boronic acid core provides the specific targeting function. researchgate.net
Post-Transcriptional RNA Functionalization via Suzuki-Miyaura Coupling
The targeted chemical modification of ribonucleic acid (RNA) is a powerful tool for studying its biological roles. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation, has been adapted for the post-transcriptional functionalization of RNA. nih.govlibretexts.org This methodology allows for the introduction of various labels and probes into RNA molecules with high specificity.
A key strategy involves the enzymatic incorporation of a halogenated nucleotide, such as 5-iodouridine (B31010) triphosphate (IUTP), into an RNA transcript using T7 RNA polymerase. nih.govnih.gov This creates a reactive handle within the RNA molecule. The subsequent Suzuki-Miyaura reaction is then carried out by treating the iodouridine-labeled RNA with a boronic acid substrate in the presence of a palladium catalyst. nih.gov This results in the formation of a new carbon-carbon bond between the uridine (B1682114) base and the organic residue from the boronic acid.
The reaction conditions are notably mild, typically proceeding at 37°C and a pH of 8.5, which is crucial for maintaining the integrity of the RNA molecule. nih.govnih.gov A common catalytic system for this transformation is a complex of palladium(II) acetate (B1210297) (Pd(OAc)₂) and a water-soluble ligand such as 2-aminopyrimidine-4,6-diol (ADHP) or its dimethylamino-substituted derivative (DMADHP). nih.govnih.gov this compound can serve as a reactive partner in this coupling, allowing for the introduction of the aminopyrazine moiety into the RNA structure. This modification can be used to attach fluorescent tags, affinity labels, or other biophysical probes to the RNA, facilitating studies of RNA localization, conformation, and interactions. nih.govnih.gov
Table 1: Key Components and Conditions for Suzuki-Miyaura RNA Functionalization
| Component | Role | Typical Example/Condition |
|---|---|---|
| RNA Substrate | The biomolecule to be modified | 5-Iodouridine-labeled RNA |
| Boronic Acid | The source of the functional group to be attached | This compound |
| Catalyst | Facilitates the cross-coupling reaction | Pd(OAc)₂ with ADHP or DMADHP ligand |
| Temperature | Reaction Condition | 37°C |
Glycan Derivatization for Enhanced Analytical Techniques
The analysis of glycans, or complex carbohydrates, is often challenging due to their low abundance and poor ionization efficiency in mass spectrometry. oup.com Chemical derivatization is a common strategy to overcome these limitations. One of the most widely used methods is reductive amination, where the reducing end of a glycan reacts with a primary amine to form a Schiff base, which is then reduced to a stable secondary amine. oup.comnih.gov This process introduces a tag that can enhance detection by fluorescence or mass spectrometry.
While direct evidence for the use of this compound in glycan derivatization is not prominent in the reviewed literature, its chemical structure suggests potential applicability in this area. The primary amino group on the pyrazine ring is capable of undergoing reductive amination with the aldehyde group present at the reducing end of a glycan. oup.com This would covalently link the aminopyrazine moiety to the carbohydrate.
Derivatizing agents such as 2-aminobenzoic acid (2-AA), 2-aminobenzamide (B116534) (2-AB), and 2-aminopyridine (B139424) (2-AP) are frequently used to improve the analysis of oligosaccharides. oup.comnih.gov The introduction of an aromatic amine tag can significantly improve the sensitivity of detection in techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and high-performance liquid chromatography (HPLC) with fluorescence detection. oup.comresearchgate.net
In a hypothetical application, the derivatization of a glycan with this compound would proceed via reductive amination. The resulting derivatized glycan would possess the aminopyrazine tag, which could potentially enhance its ionization in mass spectrometry. Furthermore, the boronic acid group would remain available for further interactions, such as selective enrichment of the derivatized glycans using materials with diol functionalities.
Table 2: Common Reagents for Reductive Amination of Glycans
| Derivatizing Agent | Abbreviation | Common Analytical Technique |
|---|---|---|
| 2-Aminobenzoic acid | 2-AA | HPLC, Mass Spectrometry |
| 2-Aminobenzamide | 2-AB | HPLC, Mass Spectrometry |
Future Directions in 5 Aminopyrazine 2 Boronic Acid Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
One promising avenue is the refinement of cyclization reactions to construct the core aminopyrazine ring. For instance, novel routes using hydroxylamines in cyclization reactions have been reported, moving away from harsher traditional methods. researchgate.net Another approach involves the FeCl3-promoted condensation of hydroxyiminoketones with aminoacetonitriles, followed by catalytic hydrogenation, which offers an efficient protocol for creating substituted 2-aminopyrazines. researchgate.net
Table 1: Comparison of Synthetic Strategies for Aminopyrazine Derivatives
| Method | Key Features | Advantages | Limitations/Areas for Improvement |
| Strecker-type Synthesis & Cyclization | Starts from Boc-glycine and aminonitrile; forms aminopyrazine ring in several steps. clockss.orgresearchgate.net | Provides access to the core structure. | Can be a multi-step process; a critical deprotection step may use harsh concentrated H2SO4. clockss.org |
| FeCl3-Promoted Condensation | Condensation of hydroxyiminoketones with aminoacetonitriles. researchgate.net | Efficient protocol for substituted 2-aminopyrazines. researchgate.net | Requires subsequent hydrogenation step. researchgate.net |
| Microwave-Assisted Suzuki Coupling | Utilizes microwave irradiation to accelerate the coupling of pyrazine (B50134) halides with boronic acids. rsc.orgresearchgate.net | Drastically reduces reaction times, improving efficiency. rsc.org | Requires specialized microwave equipment. |
| Biomimetic Synthesis | Homodimerization of α-amino aldehydes followed by air oxidation. mdpi.com | Inspired by natural processes, potentially more sustainable. mdpi.com | Yields can be moderate (41-73%). mdpi.com |
Exploration of New Catalytic Systems for Functionalization and Transformation
The functionalization of the 5-aminopyrazine-2-boronic acid core is predominantly achieved through transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone technique. rsc.orgresearchgate.net However, a persistent challenge is the often high loading of expensive palladium catalysts required for efficient conversion. rsc.org Future research will intensely focus on discovering more active, robust, and cost-effective catalytic systems.
A significant advancement has been the development of ligand- and base-free, copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids at ambient temperatures and in the open air. researchgate.net This methodology is general and provides rapid access to a diverse array of N-arylated products, representing a substantial step towards more practical and sustainable chemistry. researchgate.net
The exploration of novel ligands for palladium catalysts also continues to be a fruitful area. For example, the use of (A-taphos)2PdCl2 as a catalyst in combination with CsF as a base has been shown to be effective for the Suzuki cross-coupling of related imidazopyrazine systems under microwave irradiation. researchgate.net The nature of the base and the solvent system have a determining influence on the reaction's success, with the addition of water as a co-solvent sometimes proving crucial for improving reagent solubility and achieving excellent yields. researchgate.net
Furthermore, nickel-catalyzed reactions, such as the Kumada-Corriu cross-coupling, present a lower-cost alternative to palladium and have demonstrated high efficiency in the synthesis of substituted pyrazines. mdpi.com The development of dual catalytic systems, potentially merging boronic acid catalysis with other catalytic modes like chiral amine catalysis, could open pathways to novel asymmetric transformations. ualberta.ca
Table 2: Emerging Catalytic Systems for Pyrazine Functionalization
| Catalytic System | Reaction Type | Key Advantages | Reference |
| Copper(II) Acetate (B1210297) | N-arylation with boronic acids | Ligand-free, base-free, operates at room temperature in air. researchgate.net | researchgate.net |
| (A-taphos)2PdCl2 / CsF | Suzuki Cross-Coupling | Rapid and efficient under microwave irradiation. researchgate.net | researchgate.net |
| Nickel Catalysis | Kumada-Corriu Cross-Coupling | Lower cost compared to palladium; robust and practical for accessing diverse pyrazine compounds. mdpi.com | mdpi.com |
| Palladium(II) Acetate / Silver(I) Acetate | C-H/C-H Cross-Coupling | Enables innovative bond formations, such as coupling with indoles. mdpi.com | mdpi.com |
Advanced Computational Modeling for Predictive Chemical Design and Reactivity
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of molecules based on the this compound scaffold. Density Functional Theory (DFT) is widely used to model the ground state of these molecules, providing insights into their geometric and electronic properties at a lower computational cost than traditional ab initio methods. mdpi.comsemanticscholar.org
Future research will leverage advanced computational models to predict reactivity and guide synthetic efforts. DFT calculations can determine key quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. mdpi.comsemanticscholar.org These calculations can help rationalize the effect of different substituents on the electronic structure and predict the most likely sites for electrophilic or nucleophilic attack. mdpi.com
Molecular docking and molecular dynamics (MD) simulations are powerful techniques for predicting how these molecules will interact with biological targets, such as enzymes or receptors. researchgate.net For instance, docking studies have been used to rationalize the inhibitory activity of pyrazine-based compounds against histone deacetylases (HDACs) and to understand structure-activity relationships (SAR). researchgate.net In silico experiments can also model the formation of covalent bonds between a boronic acid moiety and key amino acid residues, like arginine, in a protein's active site. researchgate.net Furthermore, time-dependent DFT (TD-DFT) can be employed to calculate absorption spectra, while other methods can predict NMR chemical shifts, providing a valuable comparison with experimental data. mdpi.comnih.gov
Table 3: Applications of Computational Modeling in Pyrazine Research
| Computational Method | Application | Insights Gained | Reference |
| Density Functional Theory (DFT) | Ground-state geometry optimization; calculation of electronic properties. | HOMO-LUMO energy gap, electron affinity, ionization potential, chemical hardness/softness. mdpi.comsemanticscholar.org | mdpi.comsemanticscholar.org |
| Molecular Docking & MD Simulations | Predicting binding modes and affinities with biological targets. | Rationalizing SAR for enzyme inhibitors; understanding key interactions in the binding pocket. researchgate.net | researchgate.net |
| Time-Dependent DFT (TD-DFT) | Calculation of electronic absorption spectra. | Predicting optical properties for functional materials. nih.gov | nih.gov |
| Gauge Invariant Atomic Orbitals (GIAO)-DFT | Calculation of NMR isotopic shielding constants. | Aiding in structure elucidation by comparing calculated vs. experimental chemical shifts. nih.gov | nih.gov |
Integration of this compound into Novel Functional Materials
The inherent structural and electronic features of this compound make it an attractive component for the design of novel functional materials with applications spanning from medicine to optoelectronics. The boronic acid group is particularly notable for its ability to form reversible covalent bonds with diols, a property that is key to its biological activity and its potential use in sensors and other responsive materials. mdpi.comualberta.ca
In medicinal chemistry, the pyrazine-boronic acid combination is a validated pharmacophore. A prominent example is the proteasome inhibitor Bortezomib, which contains a pyrazine ring and a boronic acid moiety that reversibly binds to the proteasome's active site, leading to its use in cancer therapy. mdpi.com Building on this success, future research is focused on designing new small molecule inhibitors for various therapeutic targets. This includes the development of antiandrogens for prostate cancer and potent, selective inhibitors of enzymes like histone deacetylases (HDACs) for treating leukemias. researchgate.netresearchgate.net
Beyond pharmaceuticals, the unique electronic structure of these compounds is being explored for applications in materials science. DFT calculations have been used to investigate the nonlinear optical (NLO) properties of pyrazine derivatives, suggesting their potential for use in optoelectronic devices. mdpi.com The extended π-electron delocalization across the pyrazine, thiophene (B33073), and benzene (B151609) rings in some derivatives is a key factor in their NLO behavior. mdpi.com Furthermore, the core structure is related to chemiluminescent molecules like coelenterazine, opening up possibilities for developing new probes for bio-imaging and diagnostics. mdpi.com The integration of these molecules into polymers could also lead to new functional materials with tailored electronic or bioactive properties. tandfonline.com
Q & A
Q. What are the optimal synthetic routes for 5-aminopyrazine-2-boronic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling or halogen-borylation reactions. For example, brominated pyrazine precursors (e.g., 5-bromo-N-methylpyrazin-2-amine, as in ) can undergo borylation using bis(pinacolato)diboron (B₂Pin₂) with palladium catalysts. Key variables affecting yield include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) are common, with ligand choice impacting reaction efficiency .
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance boronic acid stability .
- Temperature : Mild conditions (50–80°C) minimize decomposition of the boronic acid moiety .
Data Note : Yields range from 40–75% depending on substituent steric effects and purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the aminopyrazine core and boronic acid group. Aromatic protons appear at δ 8.2–8.5 ppm, while the NH₂ group shows broad peaks at δ 5.5–6.0 ppm .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 154) and detects impurities .
- Elemental Analysis : Ensures stoichiometric ratios of B, N, and C align with theoretical values .
Q. What are the solubility and stability profiles of this compound in common solvents?
Methodological Answer:
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in methanol or ethanol. Limited solubility in water (pH-dependent) due to boronic acid hydration equilibrium .
- Stability : Degrades under acidic (pH < 4) or oxidative conditions. Store at –20°C under inert atmosphere to prevent boronic acid dimerization .
Advanced Research Questions
Q. How can cross-coupling reactions involving this compound be optimized for drug discovery applications?
Methodological Answer:
- Substrate Scope : Test coupling with heteroaryl halides (e.g., pyrimidines, thiophenes) to build diverse pharmacophores. For example, coupling with 2-bromo-5-fluoropyrazine () generates bis-heteroaryl scaffolds .
- Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
- Computational Modeling : DFT calculations predict electronic effects of substituents on boronic acid reactivity (e.g., electron-withdrawing groups enhance coupling efficiency) .
Q. What experimental strategies address contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Bioassay Standardization : Use uniform cell lines (e.g., HEK293 for kinase inhibition assays) and control for boronic acid hydrolysis products, which may exhibit off-target effects .
- Structural-Activity Relationship (SAR) : Compare analogs (e.g., 6-aminopyrazine-2-carboxylic acid in ) to isolate contributions of the boronic acid group vs. the pyrazine core .
- Data Reprodubility : Validate findings across multiple labs using shared protocols (e.g., NIH Rigor and Reproducibility guidelines) .
Q. How does this compound interact with biological targets, and what techniques elucidate its binding mechanisms?
Methodological Answer:
- X-ray Crystallography : Co-crystallize with serine proteases (e.g., thrombin) to visualize boronic acid covalent binding to active-site serine residues .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to quantify affinity for target proteins .
- Isothermal Titration Calorimetry (ITC) : Assess thermodynamic parameters (ΔH, ΔS) to distinguish covalent vs. non-covalent interactions .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
Methodological Answer:
- Purification : Replace column chromatography with recrystallization or continuous flow systems to reduce solvent waste .
- Byproduct Management : Optimize stoichiometry to minimize boronic acid dimerization (e.g., use excess aryl halide) .
- Process Analytical Technology (PAT) : Implement inline NMR or Raman spectroscopy for real-time monitoring .
Data Contradictions and Resolution
Q. Why do reported yields for Suzuki-Miyaura couplings vary across studies?
Analysis:
- Catalyst Purity : Commercial Pd catalysts may contain trace ligands or stabilizers affecting activity .
- Substrate Quality : Brominated precursors (e.g., vs. ) differ in halogen reactivity (Br > Cl) .
Resolution : Standardize reagents and report detailed reaction conditions (e.g., Pd source, degassing method) .
Q. How can conflicting solubility data be reconciled?
Analysis:
- pH Dependency : Boronic acids form tetrahedral boronate anions at high pH, increasing aqueous solubility .
- Hydration State : Anhydrous vs. hydrated forms (e.g., boroxine) exhibit different solubility profiles .
Resolution : Report solvent pH and boronic acid hydration state in experimental protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
